4-Bromo-2-cyclohexyl-phenol
Overview
Description
4-Bromo-2-cyclohexyl-phenol is an organic compound with the molecular formula C12H15BrO It is a brominated phenol derivative where a bromine atom is substituted at the fourth position and a cyclohexyl group is attached to the second position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-cyclohexyl-phenol can be synthesized through several methods. One common approach involves the bromination of 2-cyclohexylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclohexyl-phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like sodium dichromate (Na2Cr2O7) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Major products are quinones or other oxidized phenolic compounds.
Reduction: Products include de-brominated phenols or reduced phenolic derivatives.
Scientific Research Applications
4-Bromo-2-cyclohexyl-phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclohexyl-phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenolic group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-Bromo-2-cyclohexyl-phenol can be compared with other brominated phenols and cyclohexyl-substituted phenols:
Similar Compounds: 4-Bromo-phenol, 2-Cyclohexyl-phenol, 4-Bromo-2-methyl-phenol.
Uniqueness: The presence of both bromine and cyclohexyl groups in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-bromo-2-cyclohexylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,14H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVRKOIEEIGPMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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